molecular formula C17H11NO B3262561 2-Phenylnaphtho[2,1-d]oxazole CAS No. 3574-03-6

2-Phenylnaphtho[2,1-d]oxazole

Cat. No.: B3262561
CAS No.: 3574-03-6
M. Wt: 245.27 g/mol
InChI Key: FSGTWXWWYPZHTD-UHFFFAOYSA-N
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Description

2-Phenylnaphtho[2,1-d]oxazole is a useful research compound. Its molecular formula is C17H11NO and its molecular weight is 245.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

NMR Spectroscopy and Structural Elucidation

2-Phenylnaphtho[2,1-d]oxazole and related derivatives have been extensively studied using NMR spectroscopy techniques. This research is crucial for understanding the structural aspects of these compounds. Márquez et al. (1998) performed a complete assignment of the 1H and 13C NMR spectra of 2-Phenylnaphtho[1,2-d]oxazole using one- and two-dimensional NMR techniques. This study is significant for elucidating the structure and electronic properties of these heterocyclic compounds, which is foundational for further application in various scientific fields (Márquez et al., 1998).

Synthesis and Characterization

The synthesis of this compound derivatives has been a topic of interest. Li et al. (2007) reported an efficient synthesis of various 2-Phenylnaphtho[1,2-d]oxazole derivatives, contributing to the diversity of these compounds available for research and application (Li et al., 2007). Additionally, Kumar et al. (2020) synthesized a series of 2-substituted naphtho[1,2-d]oxazole derivatives, further expanding the scope of compounds in this category for various applications (Kumar et al., 2020).

Photophysical Properties and Fluorescence

The photophysical properties of this compound derivatives are of significant interest. Phatangare et al. (2013) synthesized novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives and studied their photophysical properties. These compounds exhibited excellent quantum yield and were evaluated for their antibacterial and antifungal activities, indicating their potential in biomedical applications (Phatangare et al., 2013).

Cytotoxic Activities

In the realm of cancer research, the cytotoxic activities of this compound derivatives have been investigated. Brandy et al. (2012) synthesized 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives and evaluated their cytotoxic activities on human prostate cancer cell lines. Their findings revealed potential therapeutic applications of these compounds in cancer treatment (Brandy et al., 2012).

Properties

IUPAC Name

2-phenylbenzo[g][1,3]benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO/c1-2-7-13(8-3-1)17-18-15-11-10-12-6-4-5-9-14(12)16(15)19-17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGTWXWWYPZHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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